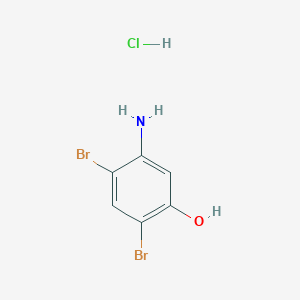

5-Amino-2,4-dibromophenol;hydrochloride

Description

Contextualization of Substituted Phenols and Anilines

Substituted phenols and anilines are foundational pillars in the field of organic synthesis. Phenols, compounds with a hydroxyl (-OH) group attached to an aromatic ring, and their derivatives are crucial for human health, agriculture, and the creation of synthetic materials like polymers. ontosight.ai They are found in the structure of numerous pharmaceuticals and are key starting materials for plastics, explosives, and drugs. ontosight.ai

Similarly, anilines, which consist of an amino (-NH2) group attached to a benzene (B151609) ring, and their substituted variants are indispensable building blocks. They are used in the production of a vast array of industrial chemicals, including dyes, polymers, and pharmaceuticals. kajay-remedies.comkajay-remedies.com The reactivity of the aromatic ring in both phenols and anilines is strongly influenced by the activating nature of the hydroxyl and amino groups, respectively, which directs incoming electrophiles primarily to the ortho and para positions. This predictable reactivity makes them versatile precursors for creating highly functionalized aromatic compounds.

Significance of Dibromophenol and Aminophenol Moieties in Organic Chemistry

The aminophenol moiety is a critical structural core in many industrially significant molecules. Para-aminophenol, for instance, is a well-known intermediate in the manufacture of the analgesic drug paracetamol. wikipedia.orgslideshare.net The presence of both an amino group and a hydroxyl group provides two reactive sites, allowing for a wide range of chemical transformations. taylorandfrancis.comnih.govmdpi.com Aminophenol derivatives are precursors for manufacturing analgesic and antipyretic drugs, photographic developers, and anti-corrosion agents. taylorandfrancis.comkajay-remedies.com

The dibromophenol moiety also holds considerable importance. Bromophenols are a class of compounds found naturally in marine organisms and are noted for a wide spectrum of biological activities, including anticancer and antimicrobial properties. nih.gov In synthetic chemistry, the bromine atoms on the phenol (B47542) ring serve as useful handles for further functionalization, often through cross-coupling reactions. The presence of two bromine atoms, as in dibromophenols, offers multiple sites for such modifications, enabling the synthesis of complex, multi-substituted aromatic compounds. nih.gov The incorporation of bromine can enhance the biological activity of a molecule and is a feature in a number of pharmacologically active agents. nih.gov

Overview of 5-Amino-2,4-dibromophenol (B2790022);hydrochloride as a Research Target

5-Amino-2,4-dibromophenol, typically handled as its more stable hydrochloride salt, has emerged as a specific and valuable intermediate in targeted organic synthesis. While not as widely documented as simpler aminophenols, its utility is demonstrated in patent literature, particularly in the context of medicinal chemistry and pharmaceutical development.

A key application for this compound is as an intermediate in the synthesis of analogues of complex therapeutic agents. For instance, a synthetic route for 5-Amino-2,4-dibromophenol has been described in a patent related to the preparation of analogues of Ivacaftor, a drug used for the treatment of cystic fibrosis. google.com The synthesis involves the hydrolysis of N-(2,4-dibromo-5-hydroxyphenyl)acetamide with concentrated hydrochloric acid. google.com The existence of specific patents detailing the synthesis of this compound underscores its importance as a building block for high-value molecules. google.compatsnap.com Its structure, combining the reactive aminophenol core with two bromine atoms, makes it a versatile precursor for creating libraries of compounds for drug discovery research.

Below are the known chemical properties for the free base form of the compound, 5-Amino-2,4-dibromophenol.

| Identifier | Value |

|---|

Properties

IUPAC Name |

5-amino-2,4-dibromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZKPPSRSANJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2,4 Dibromophenol;hydrochloride

Precursor Synthesis and Reactivity Pathways

The logical synthetic pathway to 5-Amino-2,4-dibromophenol (B2790022) commences with a precursor that allows for the desired substitution pattern. A plausible starting material is 3-nitrophenol. In this precursor, the hydroxyl (-OH) group is a potent activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The nitro (-NO2) group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates the reaction, directing the bromination to the desired 2 and 4 positions. Following bromination, the nitro group is then reduced to an amino group to form the target molecule's free base.

The introduction of bromine atoms onto the phenolic ring is a critical step, achieved through electrophilic aromatic substitution. The high electron density of the phenol (B47542) ring, enhanced by the activating hydroxyl group, makes it susceptible to attack by an electrophilic bromine species. byjus.com

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. For phenols, the reaction is typically rapid due to the strong activating nature of the hydroxyl group.

Common methodologies utilize different sources of electrophilic bromine. A traditional approach involves using molecular bromine (Br2) in the presence of a non-polar solvent like carbon disulfide (CS2) or carbon tetrachloride (CCl4). youtube.comyoutube.com The solvent choice is crucial; polar solvents can ionize the bromine molecule, leading to a highly reactive electrophile and potentially causing over-bromination, resulting in products like 2,4,6-tribromophenol. youtube.comyoutube.com Another widely used reagent is N-bromosuccinimide (NBS), often in conjunction with a silica (B1680970) gel support, which provides a milder and more selective method for bromination. nih.gov

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Solvent(s) | Characteristics |

|---|---|---|

| Molecular Bromine (Br₂) | Carbon Disulfide (CS₂), Carbon Tetrachloride (CCl₄) | Traditional method; reactivity can be controlled by solvent polarity and temperature. youtube.comyoutube.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), Silica Gel | Milder reagent, allows for more selective bromination, often with higher yields for specific isomers. nih.gov |

| Tetraalkylammonium Tribromides | Dichloromethane (CH₂Cl₂) | Highly para-selective for the bromination of phenols. nih.gov |

Oxidative bromination presents an alternative where the electrophilic bromine species is generated in situ from a bromide salt in the presence of an oxidant. mdpi.com This approach is often considered more economical and environmentally friendly. Various systems have been developed, utilizing inexpensive bromide sources like potassium bromide (KBr) or aluminum tribromide (AlBr₃). mdpi.comnih.gov

The choice of oxidant is key to the reaction's efficiency. Common oxidants include hydrogen peroxide (H₂O₂), bromate (B103136) (BrO₃⁻), and hypervalent iodine reagents such as phenyliodine diacetate (PIDA). mdpi.comnih.gov For instance, the PIDA–AlBr₃ system has been shown to be a practical and efficient method for the electrophilic bromination of phenols under mild, open-flask conditions. nih.govresearchgate.net This technique involves the in situ formation of a proposed PhIOAcBr active species. nih.gov Manganese oxides have also been studied for their catalytic role in the oxidation of bromide ions to form active bromine, which then brominates phenolic compounds. nih.gov

Table 2: Examples of Oxidative Bromination Systems

| Bromide Source | Oxidant | Key Features |

|---|---|---|

| KBr | ZnAl–BrO₃⁻–LDHs | Excellent regioselectivity, mild reaction conditions, high atom economy. mdpi.com |

| AlBr₃ | Phenyliodine diacetate (PIDA) | Efficient under mild conditions (room temp, open flask), scalable. nih.govresearchgate.net |

| HBr | Dimethyl sulfoxide (B87167) (DMSO) | Effective system, though can produce toxic byproducts. chemistryviews.org |

| KBr | Oxone® (Potassium peroxymonosulfate) | Rapid and regioselective protocol that does not require a metal catalyst. researchgate.net |

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of 5-Amino-2,4-dibromophenol. In the proposed synthesis starting from 3-nitrophenol, the regiochemical outcome is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful ortho-, para-director, strongly activating positions 2, 4, and 6. The nitro group is a meta-director and deactivates the ring. The activating influence of the -OH group overwhelmingly controls the position of substitution, directing the bromine atoms to the positions ortho and para to it. researchgate.net

By carefully controlling the stoichiometry of the brominating agent, it is possible to achieve di-substitution at the 2 and 4 positions. The presence of the deactivating nitro group can help to moderate the reactivity of the ring, preventing the formation of the tri-brominated product. Several methods have been developed to enhance para-selectivity in phenols, such as using bulky reagents or catalysts like zeolites, although for the target molecule, substitution at two positions (ortho and para to the -OH) is required. nih.govchemistryviews.org

Once the precursor, 2,4-dibromo-5-nitrophenol, is synthesized, the next crucial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a standard procedure in organic synthesis with several reliable methods available.

Table 3: Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Characteristics |

|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous acid | Conventional, cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Anhydrous ethanol | Selective reduction of the nitro group. wikipedia.org |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Pressurized H₂, various solvents | Clean reaction with water as the only byproduct; catalyst can be recycled. google.com |

| Hydrazine Hydrate (N₂H₄·H₂O) / Iron Oxide (Fe₂O₃) | Ethanol, heated | Effective for substrates sensitive to strong acids. google.com |

The final product, 5-Amino-2,4-dibromophenol, is an aromatic amine and is therefore basic due to the lone pair of electrons on the nitrogen atom. Aminophenols can be susceptible to oxidation, which may lead to coloration and degradation of the product. blogspot.comnih.gov To enhance stability and facilitate handling and purification, the free base is converted into a more stable salt form, typically the hydrochloride. nih.gov

The salt formation is an acid-base reaction. The aminophenol is dissolved in a suitable organic solvent, such as methanol, ethyl acetate, or dioxane. google.comchemicalbook.com Gaseous hydrogen chloride (HCl) is then bubbled through the solution, or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added. google.comchemicalbook.com The protonation of the basic amino group leads to the formation of the ammonium (B1175870) salt, 5-Amino-2,4-dibromophenol;hydrochloride. This salt is generally much less soluble in the organic solvent than the free base and precipitates out of the solution. chemicalbook.com The resulting solid can then be isolated by filtration, washed, and dried, yielding a purified and stabilized form of the compound. chemicalbook.comcore.ac.uk

Bromination of Phenolic Precursors

Reaction Conditions and Optimization for Enhanced Yield and Selectivity

Detailed information on the optimization of reaction conditions to enhance the yield and selectivity for the synthesis of 5-Amino-2,4-dibromophenol hydrochloride is not present in the available literature. The following subsections, therefore, represent areas where further research is needed.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of chemical reactions, affecting solubility, reaction rates, and selectivity. For the synthesis of halogenated aminophenols, a variety of solvents may be employed depending on the specific reaction step. However, without experimental data for the synthesis of 5-Amino-2,4-dibromophenol hydrochloride, a discussion of solvent effects remains theoretical.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters in controlling the kinetics of chemical reactions. Optimization of these conditions is essential for maximizing product yield and minimizing the formation of byproducts. For the synthesis of 5-Amino-2,4-dibromophenol hydrochloride, specific data on the influence of temperature and pressure are not available.

Catalyst Systems for Specific Transformations

Catalysts play a crucial role in many organic syntheses by providing alternative reaction pathways with lower activation energies. The selection of an appropriate catalyst is key to achieving high efficiency and selectivity. In the context of synthesizing substituted aminophenols, various catalysts might be employed for steps such as reduction or halogenation. However, there is no specific information in the public domain regarding catalyst systems developed for the synthesis of 5-Amino-2,4-dibromophenol hydrochloride.

Chemical Transformations and Mechanistic Investigations of 5 Amino 2,4 Dibromophenol;hydrochloride

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution:

The phenol (B47542) and aniline (B41778) functionalities are potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com In 5-Amino-2,4-dibromophenol (B2790022), the positions ortho and para to the strongly activating hydroxyl and amino groups are already substituted with bromine atoms. The remaining unsubstituted position (C6) is ortho to the amino group and meta to the hydroxyl group.

Given the strong activation by both the hydroxyl and amino groups, further electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C6 position. libretexts.org However, the high reactivity of aminophenols can also lead to oxidation and the formation of tarry by-products under harsh electrophilic substitution conditions. libretexts.org To achieve selective monosubstitution, protection of the highly activating amino group, for instance by acetylation to form an amide, is a common strategy. byjus.com This moderates the activating effect and allows for more controlled reactions.

Nucleophilic Substitution:

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and/or para positions. openstax.orglibretexts.orglibretexts.org In 5-Amino-2,4-dibromophenol, the amino and hydroxyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atoms by common nucleophiles under standard conditions is not expected to be a facile process.

Reactions may be possible under more forcing conditions or through alternative mechanisms such as the benzyne (B1209423) mechanism, which involves elimination followed by addition and often yields a mixture of products. youtube.com However, no specific studies on the nucleophilic substitution reactions of 5-Amino-2,4-dibromophenol have been found.

Dehalogenation Pathways and Studies

The removal of halogen atoms from aromatic rings, or dehalogenation, is a significant transformation. For compounds like 5-Amino-2,4-dibromophenol, this would involve the cleavage of the C-Br bonds.

Catalytic Hydrogenolysis:

A common method for the dehalogenation of aryl halides is catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This method is generally effective for the reduction of aryl bromides. The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium(II) intermediate.

Reductive Dehalogenation:

Other reductive methods can also be employed, using various reducing agents. The specific conditions would depend on the desired selectivity and the presence of other reducible functional groups. No specific studies detailing the dehalogenation of 5-Amino-2,4-dibromophenol were identified.

Oxidation and Reduction Chemistry

Oxidation:

Phenols and anilines are susceptible to oxidation. The oxidation of aminophenols can be complex, often leading to the formation of quinone-imines and polymeric materials. The specific products formed would depend on the oxidant used and the reaction conditions. The redox properties of aminophenols are relevant in various applications, and understanding their electrochemical behavior can provide insights into their oxidation pathways.

Reduction:

The primary reducible sites in 5-Amino-2,4-dibromophenol are the bromine atoms, as discussed in the dehalogenation section. The aromatic ring itself is generally resistant to reduction except under harsh conditions (e.g., Birch reduction), which would likely also affect the other functional groups.

Investigation of Acid-Base Equilibria and Protonation States

The 5-Amino-2,4-dibromophenol molecule possesses both an acidic phenolic hydroxyl group and a basic amino group, meaning it is amphoteric. quora.com The hydrochloride salt form indicates that the amino group is protonated.

The acidity of the phenolic proton and the basicity of the amino group are influenced by the electronic effects of the other substituents on the ring. The two electron-withdrawing bromine atoms would be expected to increase the acidity of the phenolic proton (lower pKa) and decrease the basicity of the amino group (lower pKa of the conjugate acid) compared to 4-aminophenol (B1666318).

Derivatization and Structural Modification of 5 Amino 2,4 Dibromophenol;hydrochloride

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 5-amino-2,4-dibromophenol (B2790022) is a prime site for functionalization, most commonly through etherification and esterification reactions. These modifications can alter the compound's solubility, lipophilicity, and hydrogen-bonding capabilities.

Etherification: The formation of an ether linkage by reacting the phenoxide ion with an alkyl or aryl halide is a standard transformation. The reaction typically proceeds via a Williamson ether synthesis, where a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. The choice of base and reaction conditions is crucial to avoid competing N-alkylation of the amino group. Steric hindrance from the ortho-bromine atom may influence the reaction rate, potentially requiring more forcing conditions or the use of more reactive alkylating agents.

Esterification: Ester derivatives can be readily prepared by reacting the phenolic hydroxyl group with acyl chlorides or carboxylic anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. The reactivity of the hydroxyl group can be influenced by the electron-withdrawing nature of the bromine substituents on the ring.

Table 1: Representative Functionalization Reactions at the Phenolic Hydroxyl Group

| Derivative Type | Reagent Example | Product Structure (Illustrative) | Reaction Conditions (Typical) |

| Ether | Methyl iodide (CH₃I) | 5-Amino-2,4-dibromoanisole | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Heat |

| Ether | Benzyl bromide (C₆H₅CH₂Br) | 5-Amino-2,4-dibromo-1-(benzyloxy)benzene | Base (e.g., NaH), Solvent (e.g., DMF) |

| Ester | Acetyl chloride (CH₃COCl) | 5-Amino-2,4-dibromophenyl acetate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Ester | Benzoyl chloride (C₆H₅COCl) | 5-Amino-2,4-dibromophenyl benzoate | Base (e.g., Triethylamine), Solvent (e.g., Toluene) |

Transformations of the Aromatic Amino Group

The aromatic amino group is another key handle for the structural modification of 5-amino-2,4-dibromophenol. Common transformations include acylation, alkylation, and diazotization followed by various substitution reactions.

Acylation: The amino group can be readily acylated to form amides using acyl chlorides or anhydrides. This transformation is often chemoselective, as the amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing N-alkyl and N,N-dialkyl derivatives.

Diazotization and Subsequent Reactions: The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents through Sandmeyer-type reactions. This allows for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other functional groups, significantly expanding the range of accessible derivatives.

Table 2: Representative Transformations of the Aromatic Amino Group

| Reaction Type | Reagent Example | Intermediate/Product Structure (Illustrative) | Reaction Conditions (Typical) |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(5-hydroxy-2,4-dibromophenyl)acetamide | Solvent (e.g., Acetic acid) |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 2,4-Dibromo-5-hydroxyphenyldiazonium chloride | 0-5 °C |

| Sandmeyer (Halogenation) | Copper(I) bromide (CuBr) | 1,2,5-Tribromo-4-hydroxybenzene | From diazonium salt |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | 4-Bromo-2-cyano-5-hydroxybenzonitrile | From diazonium salt |

Ring-Modification Strategies

While the existing bromine atoms offer sites for certain cross-coupling reactions, further modification of the aromatic ring itself presents a greater synthetic challenge. Electrophilic aromatic substitution reactions are generally disfavored due to the deactivating effect of the two bromine atoms and the protonated amino group in acidic media. However, under specific conditions, further halogenation or nitration might be possible, although regioselectivity could be an issue. Nucleophilic aromatic substitution of the bromine atoms is also challenging but could potentially be achieved with potent nucleophiles under harsh reaction conditions, facilitated by the presence of other activating groups.

Synthesis of Polyfunctionalized Analogues

The presence of multiple reactive sites on the 5-amino-2,4-dibromophenol hydrochloride backbone allows for the synthesis of polyfunctionalized analogues through sequential or orthogonal protection-deprotection strategies. For instance, the amino group could be protected as an amide, allowing for selective functionalization of the phenolic hydroxyl group. Subsequent deprotection of the amino group would then allow for its modification.

Furthermore, the combination of reactions at the hydroxyl and amino groups can lead to the formation of heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazolone ring system. Condensation with 1,3-dicarbonyl compounds or their equivalents could pave the way for the synthesis of quinoline-type structures. The synthesis of phenoxazines is also a possibility through oxidative coupling reactions with catechols or other suitable precursors. nih.govmdpi.com These strategies significantly increase the structural diversity of derivatives that can be accessed from this starting material.

Table 3: Illustrative Polyfunctionalized Analogues and Heterocyclic Derivatives

| Derivative Type | Synthetic Strategy | Resulting Core Structure (Illustrative) |

| N-Acetyl, O-Methyl | 1. Acylation of amino group. 2. Etherification of hydroxyl group. | N-(5-methoxy-2,4-dibromophenyl)acetamide |

| Benzoxazole | Reaction with a carbonyl equivalent (e.g., phosgene, triphosgene). | 6,8-Dibromobenzoxazol-2(3H)-one |

| Phenoxazine | Oxidative condensation with a suitable catechol derivative. | 2,4-Dibromo-phenoxazin-x-amine/ol |

Advanced Spectroscopic Analysis and Structural Elucidation

X-ray Crystallography for Solid-State Structure DeterminationThere are no published reports on the single-crystal X-ray diffraction analysis of 5-Amino-2,4-dibromophenol (B2790022) hydrochloride, which would be required to determine its precise solid-state structure, bond lengths, and bond angles.

Due to the absence of this essential data, it is not possible to construct the detailed, research-based article as requested.

Computational Chemistry and Theoretical Modeling of 5 Amino 2,4 Dibromophenol;hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. researchgate.netscispace.comnih.gov DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting their stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can model the distribution of electrons within a molecule, which governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 5-Amino-2,4-dibromophenol (B2790022);hydrochloride, FMO analysis would pinpoint the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions, which is essential for predicting its reaction mechanisms.

Table 1: Illustrative Frontier Molecular Orbital Parameters for 5-Amino-2,4-dibromophenol;hydrochloride

| Parameter | Energy (eV) | Description |

| EHOMO | -8.54 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.43 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 8.11 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Electrostatic Potential Surface (EPS) mapping, also known as a molecular electrostatic potential (MEP) map, is a visualization method that illustrates the charge distribution across a molecule's surface. libretexts.orgwalisongo.ac.id These maps are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions like hydrogen bonding and electrophile-nucleophile interactions. libretexts.org

In an EPS map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly polarized regions. researchgate.net For this compound, an EPS map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, highlighting them as potential sites for interaction with positively charged species. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites of 5-Amino-2,4-dibromophenol

| Atomic Site | Predicted Electrostatic Potential (a.u.) | Implication |

| Oxygen (of -OH) | -0.015 | High electron density; potential hydrogen bond acceptor. |

| Nitrogen (of -NH2) | -0.012 | Electron-rich; potential nucleophilic site. |

| Bromine (Br) | -0.005 | Moderately negative potential due to electronegativity. |

| Hydrogen (of -OH) | +0.025 | High positive potential; potential hydrogen bond donor. |

| Aromatic Carbons | Variable | Potential varies based on substituent effects. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule. nih.gov These simulations provide a detailed view of how a molecule like this compound might change its shape in different environments (e.g., in a solvent or near a biological receptor). researchgate.net

Conformational analysis is a key output of MD simulations. It involves identifying the different spatial arrangements (conformations) of a molecule and determining their relative stabilities. For this compound, simulations could track the rotation around the C-O and C-N bonds to understand the orientation of the hydroxyl and amino groups relative to the phenyl ring. This information is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.

Table 3: Example Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle | Potential Energy (kcal/mol) | Relative Population (%) | Stability |

| C2-C1-O-H (τ1) | 0.5 (at 0°) | 75% | High (Most Stable) |

| 3.2 (at 180°) | 25% | Low (Less Stable) | |

| C6-C5-N-H (τ2) | 1.1 (at 30°) | 60% | High |

| 4.5 (at 150°) | 40% | Moderate |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.comnih.gov These models are built by calculating a set of molecular descriptors for a series of known compounds (a training set) and then using regression techniques to create a mathematical equation that predicts the activity or property of new, untested analogues. mdpi.com

For analogues of 5-Amino-2,4-dibromophenol, a QSAR study might aim to predict their potential as inhibitors of a specific enzyme. nih.gov Molecular descriptors could include:

Electronic descriptors: Hammett constants, atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule. nih.gov

A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of analogues with the highest predicted potency. researchgate.net

Table 4: Illustrative QSAR Data for Analogues of 5-Amino-2,4-dibromophenol

| Analogue (Substitution at C1) | LogP | Molar Refractivity | Electronic Parameter (σ) | Predicted Activity (log 1/IC50) |

| -OH (Parent) | 2.1 | 45.2 | -0.37 | 5.8 |

| -OCH3 | 2.5 | 50.1 | -0.27 | 6.2 |

| -F | 2.3 | 43.0 | +0.06 | 5.5 |

| -Cl | 2.8 | 48.1 | +0.23 | 6.0 |

| -CH3 | 2.6 | 49.8 | -0.17 | 6.1 |

Molecular Docking Studies for Ligand-Target Interactions of Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govsamipubco.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (often as a "docking score") of the ligand to the receptor. researchgate.netnih.gov

In the context of compounds related to 5-Amino-2,4-dibromophenol, docking studies could be used to screen for potential protein targets or to understand the mechanism of action for a known biological effect. nih.gov The process involves placing the ligand into the active site of a protein and using a scoring function to evaluate the energetic favorability of different poses. dntb.gov.uaiipseries.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.govmdpi.com These insights are crucial for designing more potent and selective inhibitors. researchgate.net

Table 5: Example Molecular Docking Results for Related Phenolic Compounds against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 4-Aminophenol (B1666318) | -5.4 | GLN528, THR179 | Hydrogen Bond |

| 2,4-Dichlorophenol (B122985) | -5.8 | ARG155, SER185 | Hydrophobic, π-alkyl |

| 5-Amino-2,4-dibromophenol | -6.6 | GLN526, ARG175 | Hydrogen Bond, Halogen Bond |

| Diclofenac (Reference) | -7.2 | LYS150, ASP200 | Ionic, Hydrogen Bond |

Mechanistic Research and Non Clinical Explorations of 5 Amino 2,4 Dibromophenol;hydrochloride and Its Analogues

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase)

The general mechanism by which phenolic compounds inhibit enzymes often involves the covalent attachment of the phenol (B47542) to reactive nucleophilic sites on the enzyme. acs.org This interaction can decrease enzymatic activity. Key amino acid residues within enzymes that are susceptible to such binding include those with free amino groups (e.g., lysine), thiol groups (e.g., cysteine), and tryptophan residues. acs.org The reaction between the phenolic substance and these nucleophilic side chains can lead to a measurable reduction in enzyme function. acs.org For instance, studies on proteolytic enzymes like trypsin have shown that derivatization with various phenolic compounds significantly reduces their activity, a change that correlates with the blocking of these specific amino acid side chains. acs.org

Table 1: Potential Mechanisms of Enzyme Inhibition by Phenolic Compounds

| Mechanism of Inhibition | Target Amino Acid Residues | Consequence |

|---|---|---|

| Covalent Adduction | Lysine (amino group), Cysteine (thiol group), Tryptophan | Blocking of reactive sites, conformational changes, loss of catalytic activity. acs.org |

| Non-covalent Binding | Active site gorge, peripheral anionic sites | Competitive or mixed-type inhibition, disruption of substrate binding. |

| Redox Cycling | N/A | Generation of reactive oxygen species that can oxidatively damage the enzyme. |

Studies on Antioxidant Action Mechanisms

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to neutralize free radicals. The principal mechanism is hydrogen atom transfer (HAT), where the hydroxyl (-OH) group on the phenol ring donates its hydrogen atom to a free radical (like a peroxyl radical, ROO•), thus quenching its reactivity. nih.govmdpi.com This process transforms the phenol into a phenoxyl radical, which is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, preventing it from initiating further oxidative chain reactions. nih.gov

Another potential pathway is the single-electron transfer (SET) mechanism. nih.gov Paradoxically, under certain conditions, aminophenols can also exhibit pro-oxidant activity. Research has shown that in the presence of transition metals like copper, 2- and 4-aminophenol (B1666318) derivatives can generate reactive oxygen species (ROS). researchgate.net This occurs because the aminophenol reduces the metal ion (e.g., Cu²⁺ to Cu⁺), which can then react with oxygen to produce superoxide (B77818) radicals, leading to oxidative stress. researchgate.net This dual antioxidant/pro-oxidant nature is a key mechanistic feature of aminophenol compounds. nih.gov

Research into Antimicrobial Mechanisms of Action

Halogenated phenols, including brominated phenols, are recognized for their significant antimicrobial activities against a range of pathogens. nih.govacs.org Bromophenol derivatives have shown particular promise as antibacterial agents against resilient bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The primary mechanisms of antimicrobial action for these compounds involve the disruption of bacterial integrity and function:

Membrane and Cell Wall Disruption: Halogenated phenols can interfere with the bacterial cell membrane and cell wall, leading to increased permeability, loss of essential intracellular components, and metabolic stress. researchgate.net This mechanism is particularly effective against Gram-positive bacteria like S. aureus, which have a more accessible peptidoglycan layer. acs.org Gram-negative bacteria, with their additional outer lipopolysaccharide membrane, tend to be less susceptible. acs.org

Inhibition of Biofilm Formation: Many pathogenic bacteria form biofilms, which protect them from antibiotics. Brominated compounds, including furanones and phenols, have demonstrated the ability to inhibit biofilm formation. nih.govacs.org

Quorum Sensing Inhibition: Some halogenated compounds are proposed to act as quorum-sensing inhibitors. researchgate.net By disrupting the chemical signaling pathways bacteria use to coordinate group behaviors, these molecules can prevent the expression of virulence factors and biofilm formation. nih.gov

Table 2: Antimicrobial Activity of a Bromophenol Derivative

| Compound | Organism | Activity |

|---|---|---|

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Good antibacterial activity. nih.govacs.org |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Good antibacterial activity and inhibition of biofilm formation. nih.govacs.org |

| 3-bromo-2,6-dihydroxyacetophenone | P. aeruginosa | Limited antibacterial activity but some inhibition of virulence factors. nih.gov |

Mechanistic Studies of Cellular Interactions (e.g., Ferroptosis Inhibition)

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lethal lipid hydroperoxides. nih.gov The process is driven by the oxidation of polyunsaturated fatty acids, particularly arachidonic acid, by iron-dependent lipoxygenase enzymes. nih.gov

The connection between aminophenols and ferroptosis is rooted in their redox properties. A primary defense against ferroptosis is the action of antioxidants that can scavenge lipid radicals and prevent peroxidation. Lipophilic antioxidants like ferrostatin-1 and liproxstatin-1 (B1674854) are potent inhibitors of ferroptosis. nih.gov Given that phenolic compounds are effective radical scavengers, it is mechanistically plausible that 5-Amino-2,4-dibromophenol (B2790022) could exhibit ferroptosis-inhibiting activity by neutralizing the lipid peroxides that drive this cell death pathway.

However, the role of aminophenol-related compounds can be complex. Some derivatives, such as Fenretinide (4-HPR), are thought to induce apoptosis through the generation of ROS, demonstrating a pro-oxidant effect that can lead to cell death. nih.gov Furthermore, research on 5-aminolevulinic acid (5-ALA) has shown it can induce ferroptosis in cancer cells by suppressing the key protective enzyme glutathione (B108866) peroxidase 4 (GPX4), which is responsible for reducing lipid hydroperoxides. nih.gov This highlights the nuanced and context-dependent role that amino-containing compounds can play in regulating ferroptotic cell death.

Environmental Biotransformation and Degradation Pathways

Halogenated phenols are environmental pollutants, and their degradation by microorganisms is a key area of research. The biotransformation of compounds analogous to 5-Amino-2,4-dibromophenol typically follows established pathways for chlorinated and brominated aromatics.

A common initial step in the aerobic degradation of halophenols is hydroxylation, where a hydroxylase enzyme converts the phenol into a corresponding halocatechol. nih.govresearchgate.net For example, Escherichia coli expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase can transform various 4-halophenols into 4-halocatechols. nih.govresearchgate.net Following this, the aromatic ring of the catechol is cleaved by dioxygenase enzymes. This ring cleavage can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, which break the ring at different positions relative to the hydroxyl groups. researchgate.net

Studies on 2,4-dichlorophenol (B122985) (a close analogue) show it can be degraded by bacteria such as Pseudomonas putida and various marine-derived fungi. nih.govthescipub.comresearchgate.net Similarly, 2,4-dibromophenol (B41371) has been shown to be degraded by the soil bacterium Streptomyces rochei 303, with over 90% degradation observed in 24 hours. nih.gov

Table 3: Biotransformation Rates of 4-Halophenols by E. coli Expressing 4-HPA 3-Hydroxylase

| Substrate | Product | Relative Transformation Rate |

|---|---|---|

| 4-Fluorophenol | 4-Fluorocatechol | 1.00 (Highest Rate) |

| 4-Chlorophenol | 4-Chlorocatechol | ~0.63 |

| 4-Bromophenol | 4-Bromocatechol | ~0.56 |

| 4-Iodophenol | 4-Iodocatechol | ~0.29 |

Data derived from rates reported in scientific literature. nih.govresearchgate.net

Role as a Chemical Intermediate in Complex Molecule Synthesis

Halogenated aminophenols are versatile and valuable chemical intermediates in organic synthesis. Their utility stems from the multiple reactive sites on the molecule: the amino group, the hydroxyl group, and the halogen-substituted aromatic ring, which allow for a wide range of chemical modifications.

The dichlorinated analogue, 5-amino-2,4-dichlorophenol, is widely used as a precursor in several industries:

Pharmaceuticals: It serves as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com Related chloroaminophenols are also crucial, such as 4-amino-2,3-dichlorophenol (B42498) for respiratory drugs and 4-amino-2,6-dichlorophenol (B1218435) for synthesizing fluorouracil analogues. nbinno.comgneebio.com

Dyes and Pigments: It is a key intermediate in the manufacturing of dyes, particularly for the textile industry, where its structure contributes to the formation of stable and vibrant colorants. chemimpex.com

Agrochemicals: The compound is used in the formulation of herbicides and fungicides. chemimpex.com

A representative synthetic pathway demonstrating the utility of such intermediates is the three-step synthesis of 5-amino-2,4,6-triiodoisophthalic acid, a precursor for X-ray contrast agents. The process involves nitration of isophthalic acid, followed by reduction of the nitro group to an amino group, and finally iodination of the aromatic ring. researchgate.net This highlights the role of the amino group in directing subsequent reactions, a function that 5-Amino-2,4-dibromophenol would share.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

While established methods for the synthesis of aminophenols and halogenated phenols exist, the development of more efficient, sustainable, and scalable synthetic routes for 5-Amino-2,4-dibromophenol (B2790022) and its hydrochloride salt is a key area for future research. Current synthetic strategies for similar compounds often involve multi-step processes that may utilize harsh reagents or produce significant waste.

Future research could focus on:

Greener Synthesis: Exploring the use of environmentally benign solvents and catalysts to reduce the environmental impact of the synthesis. This could involve enzymatic synthesis or the use of solid acid catalysts.

One-Pot Syntheses: Designing a streamlined, one-pot reaction to improve efficiency and yield, potentially starting from readily available precursors like p-aminophenol.

Flow Chemistry: Utilizing microreactor technology to enable continuous production, which can offer better control over reaction parameters and improve safety and scalability.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-understood reaction mechanisms. | Often lower overall yield, more waste generation. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Catalyst development and optimization can be challenging. |

| One-Pot Synthesis | Increased efficiency, reduced purification steps. | Requires careful control of reaction conditions to avoid side reactions. |

| Flow Chemistry | High scalability, improved safety and process control. | Requires specialized equipment and optimization of flow parameters. |

Exploration of Advanced Derivatization Strategies

The functional groups of 5-Amino-2,4-dibromophenol hydrochloride offer rich opportunities for creating a diverse library of derivatives with potentially enhanced or novel properties. Advanced derivatization strategies can unlock new applications for this core structure.

Future derivatization research could explore:

N-Acylation and N-Alkylation: Modification of the amino group to form amides and secondary or tertiary amines can significantly alter the compound's biological activity and physical properties.

O-Alkylation and O-Acylation: Derivatization of the hydroxyl group to form ethers and esters can modulate the compound's lipophilicity and pharmacokinetic profile.

Schiff Base Formation: Reaction of the amino group with various aldehydes and ketones can yield Schiff bases, which are known for their broad range of biological activities, including antimicrobial and anticancer properties. mdpi.com

Metal Complexation: The amino and hydroxyl groups can act as ligands to form coordination complexes with various metal ions, leading to the development of new catalysts or therapeutic agents.

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully understand the biological effects of 5-Amino-2,4-dibromophenol hydrochloride and its derivatives, a systems-level approach is necessary. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular mechanisms underlying its activity.

Future mechanistic studies could involve:

Transcriptomics (RNA-Seq): To identify genes and cellular pathways that are transcriptionally altered in response to treatment with the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the compound's targets and downstream effects.

Metabolomics: To profile the metabolic changes induced by the compound, which can reveal its impact on cellular metabolism and identify potential biomarkers of its effects.

The integration of these multi-omics datasets can help in constructing detailed models of the compound's mechanism of action, which is crucial for its potential development as a therapeutic agent or a research tool.

Design of Next-Generation Computational Models

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new compounds. mdpi.com The development of accurate computational models for 5-Amino-2,4-dibromophenol and its derivatives can guide experimental work and provide valuable insights into their properties and interactions. nih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the biological activity of new derivatives based on their chemical structure. nih.gov This can help in prioritizing the synthesis of the most promising compounds.

Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding modes of the compound and its derivatives with specific biological targets, such as enzymes or receptors.

ADMET Prediction: Developing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is critical for their development as potential drugs.

A table summarizing potential computational approaches is provided below:

| Computational Approach | Application | Expected Outcome |

| QSAR | Predicting biological activity from chemical structure. | Identification of key structural features for activity. |

| Molecular Docking | Predicting binding of a molecule to a target protein. | Understanding potential mechanisms of action. |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties. | Early identification of compounds with poor drug-like properties. |

Identification of New Non-Clinical Research Applications

Beyond potential therapeutic uses, 5-Amino-2,4-dibromophenol hydrochloride and its derivatives could find applications in various non-clinical research areas. The unique combination of functional groups suggests several intriguing possibilities.

Potential non-clinical applications include:

Synthesis of Novel Dyes and Pigments: The aromatic amine structure is a common feature in many synthetic dyes. The presence of bromine atoms could lead to dyes with unique colors and improved properties such as lightfastness.

Development of Analytical Reagents: The phenolic hydroxyl group can be used for the colorimetric or fluorometric detection of specific metal ions or biomolecules.

Material Science: Incorporation of this compound into polymers could lead to materials with enhanced thermal stability or flame-retardant properties due to the presence of bromine.

Agricultural Research: Bromophenols are known to possess antimicrobial and herbicidal activities. nih.govmdpi.com Derivatives of 5-Amino-2,4-dibromophenol could be investigated as potential new leads for agrochemicals. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 5-amino-2,4-dibromophenol hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves bromination of 5-aminophenol derivatives followed by hydrochlorination. For purification, recrystallization from aqueous-organic alkaline solutions at controlled temperatures (e.g., −5°C to 7°C) can enhance yield and purity, as demonstrated in lyophilization protocols for structurally similar amino-halophenol derivatives . Hydrochloride formation may require stoichiometric HCl addition under inert conditions to avoid side reactions, as seen in analogous di-hydrochloride syntheses .

Q. How should researchers characterize the purity and structural integrity of 5-amino-2,4-dibromophenol hydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm bromine substitution patterns and amine protonation states . Mass spectrometry (MS) can validate molecular weight (expected ~301.9 g/mol for C₆H₅Br₂NO·HCl). Cross-reference with certified reference materials (CRMs) for halogenated phenolic compounds, as outlined in analytical standards for related amino-chlorophenols .

Q. What are the stability considerations for storing 5-amino-2,4-dibromophenol hydrochloride in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and hydrolysis. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life, as recommended for halogenated phenolic derivatives in pharmaceutical contexts . Avoid aqueous solutions unless buffered at pH 4–6 to minimize decomposition.

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of 5-amino-2,4-dibromophenol hydrochloride in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G*) can predict electrophilic aromatic substitution sites and hydrogen-bonding interactions. For example, fluorine analogs have been modeled to study enzyme inhibition mechanisms, providing a framework for simulating bromine’s steric and electronic effects in biological targets . Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate reaction pathways.

Q. What analytical techniques resolve contradictions in reported spectral data for halogenated aminophenols?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Use deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize amine protons and reduce peak broadening. Compare with triiodinated isophthalic acid derivatives, where X-ray crystallography and 2D NMR (COSY, HSQC) resolved structural ambiguities . For conflicting HPLC retention times, standardize mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) across studies.

Q. How might 5-amino-2,4-dibromophenol hydrochloride interact with inflammatory or oxidative stress pathways in vitro?

- Methodological Answer : Design cell-based assays (e.g., RAW 264.7 macrophages) to measure nitric oxide (NO) inhibition or cytokine suppression (IL-6, TNF-α). Compare with structurally related phthalazinediones, which showed anti-inflammatory activity via inhalatory delivery in pulmonary disease models . Include positive controls (e.g., dexamethasone) and validate specificity using siRNA knockdown of putative targets (e.g., NF-κB).

Q. What strategies mitigate toxicity risks during in vivo studies of halogenated aminophenols?

- Methodological Answer : Conduct acute toxicity profiling (OECD Guideline 423) with dose escalation in rodent models. Monitor hepatic and renal biomarkers (ALT, creatinine) due to potential bioaccumulation of brominated analogs. Reference safety assessments for 4-chloro-2-aminophenol, which highlighted dermal sensitization risks and recommended PPE protocols for lab handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.